AS6

Beschreibung

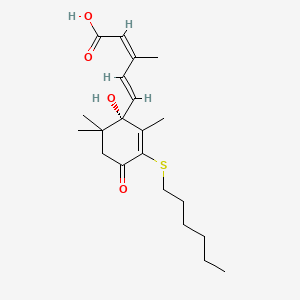

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1609660-14-1 |

|---|---|

Molekularformel |

C21H32O4S |

Molekulargewicht |

380.54 |

IUPAC-Name |

(2Z,4E)-5-[(1S)-3-hexylsulfanyl-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1 |

InChI-Schlüssel |

AOFXVHRNNSAVEA-IHZHKDPYSA-N |

SMILES |

CCCCCCSC1=C(C(C(CC1=O)(C)C)(C=CC(=CC(=O)O)C)O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AS6; AS 6; AS-6; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SASS6 Gene Mutations and Associated Human Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Spindle Assembly Abnormal Protein 6 (SASS6) gene encodes a crucial protein for centriole duplication, a fundamental process in cell division. Its proper function is paramount for maintaining genomic stability. Mutations in SASS6 have been definitively linked to autosomal recessive primary microcephaly (MCPH), a neurodevelopmental disorder characterized by a significantly smaller brain size at birth. Emerging evidence also implicates dysregulated SASS6 expression in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of SASS6 gene mutations and their association with human diseases, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways to support further research and therapeutic development.

Introduction to SASS6

The SASS6 gene, also known as SAS-6, is located on chromosome 1 and is a key regulator of centriole biogenesis.[1] The protein product, SAS-6, is a central component of the cartwheel structure, which establishes the nine-fold symmetry of the centriole.[2] This intricate process ensures that each cell inherits a single centrosome, which is vital for the proper formation of the mitotic spindle and accurate chromosome segregation during cell division.[3] Consequently, disruptions in SASS6 function can lead to severe developmental abnormalities and contribute to the genomic instability often observed in cancer.

SASS6 Mutations in Human Disease

Autosomal Recessive Primary Microcephaly (MCPH)

Mutations in the SASS6 gene are a known cause of Autosomal Recessive Primary Microcephaly 14 (MCPH14).[1][2] This condition is characterized by a congenital reduction in head circumference by more than three standard deviations below the mean for age and sex, with a disproportionately small cerebral cortex.[4] Individuals with MCPH often exhibit intellectual disability. The majority of identified pathogenic SASS6 mutations in MCPH are biallelic, meaning both copies of the gene are affected.[5][6]

Table 1: Summary of Pathogenic SASS6 Mutations in Primary Microcephaly

| Mutation Type | Nucleotide Change | Amino Acid Change | Inheritance | Phenotype | Reference |

| Missense | c.185T>C | p.Ile62Thr | Homozygous | Severe primary microcephaly (-6.63 to -19.6 SD) | Khan et al., 2014 |

| Splice Site | c.127-13A>G | Affects splicing | Compound Heterozygous | Primary microcephaly | Zhang et al., 2019 |

| Splice Site | c.1867+2T>A | Affects splicing | Compound Heterozygous | Primary microcephaly | Zhang et al., 2019 |

| Frameshift | c.450_453del | p.Lys150AsnfsTer7 | Compound Heterozygous | Microcephaly and fetal growth restriction | Chen et al., 2021 |

| Splice Region | c.1674+3A>G | Affects splicing | Compound Heterozygous | Microcephaly and fetal growth restriction | Chen et al., 2021 |

| Missense | c.1139T>C | p.L380P | Compound Heterozygous | Prenatal recurrent microcephaly, corpus callosum abnormalities | Li et al., 2023 |

| Missense | c.1223C>G | p.T408S | Compound Heterozygous | Prenatal recurrent microcephaly, corpus callosum abnormalities | Li et al., 2023 |

Role in Cancer

While germline mutations in SASS6 are linked to a developmental disorder, somatic alterations and dysregulated expression of SASS6 have been implicated in various cancers. Overexpression of SASS6 can lead to centrosome amplification, a hallmark of many tumors that contributes to chromosomal instability and aneuploidy.[7]

Table 2: SASS6 Expression in Various Cancers (Data from TCGA)

| Cancer Type | SASS6 Expression Status | Prognostic Significance of High Expression | Reference |

| Lung Adenocarcinoma (LUAD) | Overexpressed | Poor prognosis | [6][8] |

| Colorectal Cancer (CRC) | Overexpressed | Poor prognosis | [7] |

| Esophageal Squamous Carcinoma | Overexpressed | Poor prognosis | |

| Breast Invasive Carcinoma | Overexpressed | Correlates with poor prognosis | [6] |

| Kidney Renal Clear Cell Carcinoma | Overexpressed | Correlates with poor prognosis | [6] |

| Adrenocortical Carcinoma | Overexpressed | Correlates with poor prognosis | [6] |

| Low-Grade Glioma | Overexpressed | Correlates with poor prognosis | [6] |

| Liver Hepatocellular Carcinoma | Overexpressed | Correlates with poor prognosis | [6] |

Signaling Pathways Involving SASS6

SASS6 function is intricately regulated and integrated with key cellular signaling pathways.

Centriole Duplication Pathway

SASS6 is a cornerstone of the centriole duplication pathway. Its recruitment to the mother centriole is a critical initiating step for the formation of the procentriole.

p53 Signaling Pathway

In some cancer contexts, SASS6 has been shown to inhibit the p53 tumor suppressor pathway, thereby promoting cell proliferation.

YAP/TAZ Signaling Pathway

Recent studies have indicated a role for SASS6 in promoting cell invasion through the activation of the YAP/TAZ pathway, particularly in the context of cancer metastasis.

Experimental Protocols

Identification of SASS6 Mutations

WES is a high-throughput sequencing technique used to identify genetic variations in the protein-coding regions of the genome.

Workflow:

Methodology:

-

DNA Extraction: Isolate high-quality genomic DNA from patient samples (e.g., peripheral blood) using a commercial kit.

-

Library Preparation: Fragment the genomic DNA and ligate sequencing adapters to the ends of the fragments.

-

Exome Capture: Hybridize the DNA library with biotinylated probes specific to the human exome, followed by magnetic bead capture of the probe-DNA hybrids.

-

Sequencing: Sequence the captured DNA library on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the human reference genome, call variants (SNPs and indels), and annotate them to identify potential pathogenic mutations in the SASS6 gene.

Sanger sequencing is used to validate candidate mutations identified by WES.

Methodology:

-

Primer Design: Design PCR primers to amplify the region of the SASS6 gene containing the putative mutation.

-

PCR Amplification: Amplify the target region from the patient's genomic DNA using PCR.

-

PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.

-

Sequencing Reaction: Perform a cycle sequencing reaction using the purified PCR product, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

Capillary Electrophoresis: Separate the sequencing reaction products by size using capillary electrophoresis.

-

Sequence Analysis: Analyze the resulting electropherogram to confirm the presence of the mutation.

Analysis of Splicing Mutations

RT-PCR is used to assess the impact of putative splice site mutations on SASS6 mRNA splicing.

Methodology:

-

RNA Extraction: Extract total RNA from patient-derived cells (e.g., fibroblasts or lymphoblasts).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Amplify the SASS6 cDNA spanning the region of the putative splice site mutation using gene-specific primers.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize any size differences compared to the wild-type transcript, which would indicate exon skipping or intron retention.

-

Sanger Sequencing of PCR Products: Sequence the RT-PCR products to confirm the exact nature of the altered splicing.

Cellular Analysis of SASS6 Function

This technique is used to visualize the localization and number of centrosomes in cells.

Methodology:

-

Cell Culture and Fixation: Culture patient-derived or model cell lines on coverslips and fix them with an appropriate fixative (e.g., cold methanol or paraformaldehyde).

-

Permeabilization: Permeabilize the fixed cells with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a centrosomal marker (e.g., gamma-tubulin or pericentrin) and, if desired, an antibody against SASS6.

-

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence or confocal microscope.

Conclusion and Future Directions

Mutations in the SASS6 gene are clearly established as a cause of primary microcephaly, highlighting the critical role of proper centriole duplication in neurodevelopment. Furthermore, the emerging link between SASS6 dysregulation and cancer opens new avenues for research into tumorigenesis and potential therapeutic interventions. Future research should focus on elucidating the precise molecular mechanisms by which SASS6 mutations lead to microcephaly, including the identification of downstream targets and pathways. In the context of cancer, further investigation into the role of SASS6 in different tumor types and its potential as a biomarker or therapeutic target is warranted. The development of high-throughput screens for modulators of SASS6 expression or function could lead to novel therapeutic strategies for both developmental and neoplastic diseases.

References

- 1. bicellscientific.com [bicellscientific.com]

- 2. 4.3. Centrosome Targeting Sequence Mapping Using Immunofluorescence Staining and Microscopy [bio-protocol.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Expression of SASS6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dysregulated SASS6 expression promotes increased ciliogenesis and cell invasion phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SASS6 promotes tumor proliferation and is associated with TP53 and immune infiltration in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Nine: A Technical Guide to SASS6 and the Establishment of Centriolar 9-Fold Symmetry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise nine-fold symmetry of centrioles is a hallmark of eukaryotic cell biology, essential for the formation of centrosomes and cilia. Defects in this intricate structure are linked to a spectrum of human diseases, from ciliopathies to cancer. At the heart of this architectural marvel lies the Spindle Assembly Abnormal protein 6 (SASS6), a master regulator that orchestrates the foundational step of centriole biogenesis: the formation of the cartwheel, a scaffold that templates the ensuing nine-fold symmetry. This in-depth technical guide synthesizes the current understanding of the molecular mechanisms governing SASS6 function. We will delve into the structural biology of SASS6, the quantitative biophysical parameters of its interactions, and the detailed experimental methodologies that have been pivotal in elucidating its role. Furthermore, we will explore the potential of SASS6 as a therapeutic target and the methodologies for identifying small molecule inhibitors.

The SASS6 Protein: Structure and Function

SASS6 is a highly conserved protein that plays an indispensable role in the initial stages of centriole assembly.[1] Its structure is elegantly tailored to its function, comprising three key domains: an N-terminal head domain, a central coiled-coil domain, and a C-terminal disordered region.[2][3]

-

N-Terminal Head Domain: This globular domain is critical for the oligomerization of SASS6 homodimers into a ring structure.[4][5] It contains the conserved PISA (Present in SAS-6) motif.[5]

-

Coiled-Coil Domain: This central region mediates the homodimerization of SASS6 monomers, forming a stable, elongated rod-like structure.[2][5]

-

C-Terminal Region: This region is largely disordered and its precise role is still under investigation, though it is thought to be involved in interactions with other centriolar proteins.

The fundamental unit of SASS6 assembly is a homodimer, formed through the interaction of the coiled-coil domains.[5] These homodimers then associate via their N-terminal head domains to form a ring-like structure that constitutes the central hub of the cartwheel.[4][5] It is this self-assembly of SASS6 into a nine-membered ring that is the foundational event establishing the 9-fold symmetry of the centriole.[1][2][5] Mutations that disrupt the oligomerization of SASS6 lead to defects in centriole formation and symmetry.[4][6][7]

Quantitative Data on SASS6 and Associated Proteins

Understanding the precise biophysical parameters of SASS6 interactions is crucial for a complete picture of its function. While some data remains to be precisely quantified, studies have begun to shed light on the affinities and dimensions of these interactions.

| Parameter | Value | Organism/System | Reference |

| SASS6 Ring Internal Diameter | ~23 nm | Homo sapiens (cryo-EM) | [8] |

| Gorab - Sas6 Binding Affinity (Kd) | 47 nM | In vitro reconstitution | [4] |

| SASS6 Homodimer Length | ~35 nm | Homo sapiens (predicted) | |

| Angle between SASS6 dimers | ~40 degrees | Homo sapiens (predicted) | |

| Cartwheel Hub Diameter | ~25 nm | Drosophila melanogaster (EM) | [9] |

Signaling and Regulatory Pathways

The assembly of the SASS6 cartwheel is a tightly regulated process, orchestrated by a cascade of signaling events. A key initiator of this pathway is the Polo-like kinase 4 (Plk4).

References

- 1. researchgate.net [researchgate.net]

- 2. Structures of SAS-6 coiled coil hold implications for the polarity of the centriolar cartwheel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse SAS-6 is required for centriole formation in embryos and integrity in embryonic stem cells | eLife [elifesciences.org]

- 4. Structural basis of the 9-fold sym ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Structural Basis of the 9-Fold Symmetry of Centrioles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse SAS-6 is required for centriole formation in embryos and integrity in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

SASS6 Protein: Structure, Function, and Role in Centriole Duplication

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the Spindle Assembly Abnormal 6 (SASS6) protein, a critical component in the biogenesis of centrioles. We will delve into the intricate details of its structure, the functional significance of its domains, and its pivotal role in the molecular orchestra that ensures the faithful duplication of centrioles, a process fundamental to cell division and genomic stability. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cell cycle control and the potential of SASS6 as a therapeutic target.

Introduction to SASS6 and Centriole Duplication

Centrioles are microscopic, cylindrical organelles that form the core of the centrosome, the primary microtubule-organizing center in animal cells. They play a crucial role in the formation of the mitotic spindle, which is essential for the accurate segregation of chromosomes during cell division. The precise duplication of centrioles, once and only once per cell cycle, is paramount for maintaining genomic integrity. Errors in this process can lead to aneuploidy, a hallmark of many cancers.

At the heart of centriole duplication lies the formation of a "cartwheel" structure, a nine-fold symmetrical scaffold that dictates the nine-fold symmetry of the centriole itself. SASS6 is a foundational protein in the assembly of this cartwheel.[1] Its expression levels are tightly regulated throughout the cell cycle, accumulating at the G1/S transition and being degraded in mitosis to prevent centriole re-duplication within the same cycle.

SASS6 Protein Structure and Functional Domains

The SASS6 protein is characterized by a distinct architecture comprising an N-terminal globular head domain and a C-terminal coiled-coil domain. This bipartite structure is fundamental to its function in self-assembly and the formation of the cartwheel.

-

N-Terminal Head Domain (PISA Motif): The N-terminal region of SASS6 contains a conserved PISA (Present in SAS-6) motif. This globular domain is responsible for the "head-to-head" interactions between SASS6 homodimers. These interactions are crucial for the oligomerization of SASS6 into a ring-like structure that forms the central hub of the cartwheel.

-

C-Terminal Coiled-Coil Domain: The C-terminal half of the SASS6 protein is predicted to form an extended coiled-coil structure. This domain is essential for the homodimerization of SASS6, forming a stable, rod-shaped molecule. These coiled-coil domains radiate outwards from the central hub, forming the "spokes" of the cartwheel.

The following diagram illustrates the domain architecture of the SASS6 protein.

Caption: Domain organization of the SASS6 protein.

SASS6 Oligomerization and Cartwheel Assembly

The formation of the nine-fold symmetrical cartwheel is a remarkable example of protein self-assembly. This process is driven by the intrinsic properties of the SASS6 protein.

-

Homodimerization: Two SASS6 monomers associate via their C-terminal coiled-coil domains to form a stable homodimer.

-

Oligomerization: These homodimers then interact through their N-terminal head domains in a head-to-head fashion. This interaction has an inherent angle that favors the formation of a ring structure.

-

Ring Formation: The iterative association of nine SASS6 homodimers leads to the formation of a nine-fold symmetrical ring, which constitutes the central hub of the cartwheel with the coiled-coil domains projecting outwards as spokes.

The following diagram illustrates the process of SASS6-driven cartwheel assembly.

Caption: SASS6 self-assembly into a nine-fold symmetrical ring.

Regulation of SASS6 and Interaction with STIL/Ana2

The recruitment and activity of SASS6 are tightly regulated to ensure that centriole duplication occurs at the right time and place. A key player in this regulation is the Polo-like kinase 4 (Plk4), a master regulator of centriole biogenesis. Plk4 initiates a signaling cascade that leads to the recruitment of SASS6 to the mother centriole.

The interaction between SASS6 and STIL (SCL/TAL1 interrupting locus) in vertebrates, or its functional ortholog Ana2 in Drosophila, is a critical step in this process. Plk4 phosphorylates STIL/Ana2, and this phosphorylation event is thought to create a binding site for SASS6, thereby recruiting it to the site of new centriole formation.

The signaling pathway is depicted in the diagram below.

Caption: Plk4-mediated regulation of SASS6 recruitment by STIL/Ana2.

Quantitative Data

While the qualitative aspects of SASS6 interactions are well-established, quantitative data on binding affinities are crucial for a deeper understanding and for potential therapeutic targeting. The following table summarizes available quantitative data for SASS6 interactions. It is important to note that a precise dissociation constant (Kd) for the direct interaction between SASS6 and phosphorylated STIL/Ana2 is not yet firmly established in the literature.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Drosophila Sas6 - Gorab | Isothermal Titration Calorimetry (ITC) | 47 nM | [2] |

| Drosophila Sas6 (L447A mutant) - Gorab | Isothermal Titration Calorimetry (ITC) | 798 nM | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the SASS6 protein. These are generalized protocols and may require optimization for specific experimental conditions.

Recombinant SASS6 Protein Expression and Purification

A common method for producing SASS6 for in vitro studies is through recombinant expression in E. coli with an affinity tag, such as a polyhistidine (His)-tag.

Protocol Outline:

-

Cloning: The coding sequence of SASS6 is cloned into a bacterial expression vector (e.g., pET series) with an N- or C-terminal His-tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A bacterial culture is grown to mid-log phase, and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.

-

Affinity Chromatography: The cleared lysate is applied to a nickel-nitrilotriacetic acid (Ni-NTA) resin. The His-tagged SASS6 protein binds to the resin.

-

Washing: The resin is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: The His-tagged SASS6 protein is eluted from the resin using a buffer with a high concentration of imidazole.

-

Further Purification (Optional): Size-exclusion chromatography can be performed to further purify the protein and remove aggregates.

-

Quality Control: The purity and concentration of the protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

The following diagram outlines the workflow for recombinant SASS6 purification.

Caption: Workflow for recombinant SASS6 protein purification.

Co-Immunoprecipitation (Co-IP) to Study SASS6 Interactions

Co-IP is a powerful technique to identify and validate protein-protein interactions in a cellular context.

Protocol Outline:

-

Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Immunoprecipitation: An antibody specific to the "bait" protein (e.g., SASS6) is added to the pre-cleared lysate and incubated to form antibody-antigen complexes.

-

Complex Capture: Protein A/G beads are added to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the "prey" protein (e.g., STIL).

X-ray Crystallography for SASS6 Structure Determination

X-ray crystallography is a high-resolution structural biology technique that can determine the atomic-level structure of proteins.

Protocol Outline:

-

Protein Crystallization: The purified SASS6 protein (or a specific domain) is concentrated to a high level and screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives). Vapor diffusion (hanging or sitting drop) is a common method.

-

Crystal Harvesting: Once suitable crystals have grown, they are carefully harvested and cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice crystal formation during freezing.

-

X-ray Diffraction: The cryo-cooled crystal is exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.

-

Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.

-

Structure Solution and Refinement: The phases of the diffracted X-rays are determined (e.g., by molecular replacement using a homologous structure), and an initial electron density map is calculated. A model of the protein is built into the electron density map and refined to best fit the experimental data.

Cryo-Electron Microscopy (Cryo-EM) for SASS6 and Cartwheel Structure

Cryo-EM is a powerful technique for determining the structure of large protein complexes, such as the SASS6 cartwheel, in a near-native state.

Protocol Outline:

-

Sample Preparation: A small volume of the purified SASS6 protein or reconstituted cartwheel assembly is applied to an EM grid.

-

Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to freeze the sample in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles are collected from different orientations.

-

Image Processing: The individual particle images are computationally aligned and classified to generate 2D class averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the protein complex.

-

Model Building and Refinement: An atomic model of the protein is built into the 3D cryo-EM map and refined.

Concluding Remarks and Future Directions

SASS6 is a cornerstone of centriole duplication, and its intricate self-assembly into the cartwheel is a testament to the elegance of molecular organization within the cell. The tight regulation of its expression and its interaction with upstream regulators like Plk4 and STIL/Ana2 highlight multiple potential points for therapeutic intervention. The overexpression of SASS6 has been linked to centriole amplification, a condition associated with cancer. Therefore, targeting the protein-protein interactions involved in SASS6 oligomerization or its recruitment to the centriole could represent a novel anti-cancer strategy.

Future research will likely focus on obtaining high-resolution structures of the SASS6-STIL/Ana2 complex to precisely delineate the molecular basis of their interaction. Furthermore, the development of small molecule inhibitors that can specifically disrupt SASS6 self-assembly or its interaction with regulatory partners holds significant promise for the development of new therapeutic agents. The in-depth understanding of the SASS6 protein structure and function provided in this guide serves as a critical foundation for these future endeavors.

References

The Discovery and Initial Characterization of SASS6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial characterization of the Spindle Assembly Abnormal protein 6 homolog (SASS6), a pivotal protein in centriole biogenesis. We will explore the foundational experiments that established its role as a central scaffolding component, ensuring the canonical nine-fold symmetry of centrioles. This document details the molecular characteristics of SASS6, its critical interactions within the centriole duplication pathway, and the experimental methodologies that have been instrumental in its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of SASS6 function.

Introduction

The fidelity of cell division is paramount for organismal health, and at the heart of this process in most animal cells lies the centrosome, the primary microtubule-organizing center. The core of the centrosome is a pair of centrioles, intricate cylindrical structures whose precise duplication is essential for the formation of a bipolar mitotic spindle. The discovery of SASS6 (also known as SAS-6) was a landmark in cell biology, revealing a key component responsible for the cartwheel structure that templates new centriole formation.[1][2] Initial studies in Caenorhabditis elegans and subsequent research in human cells identified SASS6 as an evolutionarily conserved protein indispensable for the initiation of procentriole assembly.[3] Its depletion leads to a failure in centriole duplication, resulting in mitotic defects, while its overexpression can drive the formation of excess centriolar structures. Mutations in the SASS6 gene have been directly linked to human diseases, most notably autosomal recessive primary microcephaly, highlighting its critical role in proper development.

Molecular and Physical Characteristics of SASS6

SASS6 is a protein characterized by distinct structural domains that are crucial for its function in centriole assembly. The protein's architecture facilitates its self-oligomerization and interaction with other core centriolar components.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of human SASS6 (HsSAS-6).

| Parameter | Value | Source(s) |

| Molecular Weight | ~74 kDa | [1] |

| Amino Acid Length | 657 | [1] |

| Coiled-coil Domain Length | ~35 nm | |

| Cartwheel Inner Diameter | ~23 nm | |

| PISA Domain | Residues 39-91 | |

| Coiled-coil Region | Residues 166-471 |

Protein Domain Architecture

SASS6 possesses a conserved N-terminal globular head domain containing a PISA (Present in SAS-6) motif, a central coiled-coil domain, and a less conserved C-terminal region. The coiled-coil domain is essential for the homodimerization of SASS6, forming a rod-like structure. The N-terminal head domains of these dimers then interact to form a ring-like structure, which constitutes the central hub of the cartwheel. This self-assembly of nine SASS6 homodimers establishes the foundational nine-fold symmetry of the nascent centriole.

Core Signaling Pathway in Centriole Duplication

The recruitment and activity of SASS6 are tightly regulated events within the cell cycle, occurring downstream of other key centriolar proteins. The Polo-like kinase 4 (PLK4) is considered the master regulator of centriole duplication.[2] PLK4 initiates the cascade by phosphorylating STIL (SCL/TAL1 interrupting locus), which then recruits SASS6 to the site of procentriole formation. This hierarchical recruitment ensures that a single procentriole forms on each mother centriole once per cell cycle.

Key Experimental Protocols

The initial characterization of SASS6 relied on a combination of genetic, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.

SASS6 Depletion by RNA Interference (RNAi)

Objective: To deplete endogenous SASS6 protein in cultured human cells to assess the phenotypic consequences, particularly on centriole number.

Methodology:

-

Cell Culture: Human U2OS or HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the SASS6 mRNA are designed. A common target sequence is within the 3' untranslated region (UTR) to allow for rescue experiments with SASS6 constructs lacking the UTR.

-

Transfection:

-

Cells are seeded in 6-well plates or on coverslips in 24-well plates to reach 30-50% confluency at the time of transfection.

-

For each well of a 6-well plate, 20-50 nM of SASS6 siRNA is diluted in serum-free medium.

-

A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in serum-free medium and incubated for 5 minutes.

-

The diluted siRNA and transfection reagent are mixed and incubated for 20 minutes at room temperature to allow complex formation.

-

The siRNA-lipid complexes are added to the cells.

-

-

Analysis:

-

Cells are typically analyzed 48-72 hours post-transfection.

-

Western Blotting: To confirm the depletion of SASS6 protein, cell lysates are collected, and proteins are separated by SDS-PAGE. SASS6 levels are detected using a specific primary antibody (e.g., rabbit anti-SASS6) and a corresponding secondary antibody.

-

Immunofluorescence Microscopy: To assess centriole number, cells grown on coverslips are fixed and stained for centriolar markers (e.g., centrin, γ-tubulin) and DNA (DAPI). The number of centrioles per cell is then quantified.

-

SASS6 Localization by Immunofluorescence Microscopy

Determining the subcellular localization of SASS6 was essential to confirm its association with the centrosome.

Objective: To visualize the localization of endogenous SASS6 protein in human cells throughout the cell cycle.

Methodology:

-

Cell Preparation: U2OS cells are grown on glass coverslips to sub-confluency.

-

Fixation: Cells are fixed to preserve their structure. A common method is incubation in ice-cold methanol for 5-10 minutes at -20°C.

-

Permeabilization and Blocking:

-

If a non-methanol fixation method is used, cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Coverslips are incubated with a primary antibody specific for SASS6 (e.g., rabbit anti-SASS6) diluted in blocking buffer. Often, co-staining is performed with an antibody for a centriolar marker like centrin (mouse anti-centrin).

-

Incubation is typically carried out for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing: Coverslips are washed three times with PBS to remove unbound primary antibodies.

-

Secondary Antibody Incubation:

-

Coverslips are incubated with fluorophore-conjugated secondary antibodies that recognize the host species of the primary antibodies (e.g., Alexa Fluor 488-conjugated goat anti-rabbit and Alexa Fluor 594-conjugated goat anti-mouse).

-

This incubation is performed for 1 hour at room temperature in the dark.

-

-

DNA Staining and Mounting:

-

Coverslips are washed three times with PBS.

-

DNA is counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

Coverslips are mounted onto glass slides using an anti-fade mounting medium.

-

-

Imaging: Images are acquired using a confocal or widefield fluorescence microscope.

Structural Analysis by X-ray Crystallography

The determination of the SASS6 N-terminal domain structure provided critical insights into how it self-assembles to form the cartwheel hub.

Objective: To determine the three-dimensional atomic structure of the SASS6 protein.

Methodology:

-

Protein Expression and Purification: A construct of the SASS6 gene, often encoding the N-terminal and coiled-coil domains, is cloned into an expression vector. The protein is overexpressed, typically in E. coli, and purified to homogeneity using chromatography techniques (e.g., affinity and size-exclusion chromatography).

-

Crystallization: The purified SASS6 protein is concentrated and subjected to crystallization screening using techniques like vapor diffusion (hanging or sitting drop). This involves mixing the protein solution with a variety of chemical reagents (precipitants, buffers, salts) to find conditions that promote the formation of well-ordered crystals.

-

X-ray Diffraction Data Collection:

-

A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

-

The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source.

-

As the crystal is rotated in the beam, the X-rays are diffracted by the electrons in the protein atoms, producing a pattern of spots that is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction pattern is processed to determine the intensities and positions of the spots.

-

The "phase problem" is solved using methods like molecular replacement or experimental phasing.

-

An initial atomic model of the SASS6 protein is built into the resulting electron density map.

-

The model is iteratively refined against the experimental data to improve its fit and accuracy.

-

Conclusion

The discovery and initial characterization of SASS6 have been pivotal in advancing our understanding of centriole biology. As the core component of the cartwheel, SASS6 is indispensable for establishing the nine-fold symmetry that is a hallmark of the centriole. The experimental approaches detailed in this guide—from functional knockdown studies to high-resolution structural analysis—have been instrumental in delineating its role in the intricate process of centriole duplication. For researchers in cell biology and professionals in drug development, a thorough understanding of SASS6 function and regulation is crucial, particularly given its link to human disease and its potential as a target in pathologies characterized by abnormal cell proliferation. Future research will undoubtedly continue to unravel the complex regulatory networks governing SASS6 and its role in both health and disease.

References

Unraveling the Centrosomal Dance: A Technical Guide to the Subcellular Localization of SASS6 Throughout the Cell Cycle

For Immediate Release

A Deep Dive into the Spatiotemporal Dynamics of a Key Centriole Duplication Protein for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the subcellular localization of Spindle Assembly Abnormal Protein 6 (SASS6), a cornerstone of centriole duplication, as it navigates the intricate choreography of the cell cycle. Understanding the precise localization of SASS6 is paramount for elucidating the mechanisms of centriole biogenesis and its deregulation in disease, offering potential avenues for therapeutic intervention.

Introduction: The Pivotal Role of SASS6 in Centriole Biogenesis

Centrioles are fundamental microtubule-based organelles that form the core of the centrosome, the primary microtubule-organizing center in animal cells. The precise duplication of centrioles, once and only once per cell cycle, is critical for the formation of a bipolar mitotic spindle and the faithful segregation of chromosomes. Errors in this process can lead to aneuploidy, a hallmark of cancer.

At the heart of centriole duplication lies the formation of a cartwheel structure, which provides the nine-fold symmetry of the nascent procentriole. SASS6 is a central scaffolding component of this cartwheel, and its timely appearance and disappearance from the centrosome are tightly regulated.[1][2] This guide will dissect the subcellular journey of SASS6 through the G1, S, G2, and M phases of the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Analysis of SASS6 Subcellular Localization

The localization of SASS6 to the centrosome is a highly dynamic process, with its presence at the centrioles being meticulously controlled to ensure proper duplication. The following table summarizes the quantitative data on the percentage of cells exhibiting SASS6 localization at the centrioles in different phases of the cell cycle. This data is synthesized from multiple studies employing quantitative immunofluorescence microscopy in human cell lines.

| Cell Cycle Phase | Percentage of Cells with Centrosomal SASS6 Foci | Description of Localization |

| G1 Phase | < 5% | SASS6 is largely absent from the centrosome. Its degradation is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) bound to its co-activator Cdh1. This prevents premature centriole duplication.[3] |

| S Phase | > 90% | SASS6 is recruited to the mother centriole at the G1/S transition. It forms a ring-like structure that serves as the foundation for the new procentriole. Two distinct SASS6 foci are typically observed, one for each duplicating centriole.[4] |

| G2 Phase | > 90% | SASS6 remains localized at the proximal end of the now-elongated procentrioles. The intensity of the SASS6 signal may increase as the procentrioles mature. |

| M Phase (Mitosis) | Variable (decreasing) | SASS6 levels at the centrosome begin to decline during mitosis. Weak SASS6 foci can be observed at the spindle poles in metaphase. By telophase, SASS6 is largely removed from the centrosomes.[4] |

Experimental Protocols

Cell Synchronization: Double Thymidine Block

To study the cell cycle-dependent localization of SASS6, it is essential to have a synchronized population of cells. The double thymidine block is a widely used method to arrest cells at the G1/S boundary.

Materials:

-

Complete cell culture medium

-

Thymidine solution (e.g., 100 mM stock in sterile PBS)

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Seed cells to be 30-40% confluent at the time of the first block.

-

Add thymidine to the culture medium to a final concentration of 2 mM.[5][6]

-

Wash the cells twice with sterile PBS and once with complete medium to release them from the block.

-

Incubate the cells in fresh, complete medium for 9 hours.[2][5]

-

Add thymidine to a final concentration of 2 mM for the second block.

-

To collect cells at different stages of the cell cycle, wash the cells twice with sterile PBS and add fresh, complete medium. Cells will be at the G1/S boundary at 0 hours and will progress through S, G2, and M phases over the subsequent hours. The precise timing should be optimized for the specific cell line.

Immunofluorescence Staining of SASS6

This protocol outlines the steps for visualizing the subcellular localization of SASS6 using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20)

-

Primary antibody: Rabbit polyclonal anti-SASS6 antibody

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Procedure:

-

Wash cells on coverslips twice with PBS.

-

Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-SASS6 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. The optimal dilution should be determined empirically.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

Visualizing the Molecular Machinery

Signaling Pathway of SASS6 Recruitment to the Centriole

The recruitment of SASS6 to the mother centriole is a tightly regulated process orchestrated by the master kinase of centriole duplication, Polo-like kinase 4 (PLK4), and the scaffold protein STIL (SCL/TAL1 interrupting locus).[7][8] The following diagram illustrates this critical signaling pathway.

Experimental Workflow for Studying SASS6 Localization

The following diagram outlines a typical experimental workflow for investigating the subcellular localization of SASS6 throughout the cell cycle.

Logical Relationship of SASS6 Regulation

The levels of SASS6 at the centrosome are precisely controlled through a balance of recruitment and degradation. This ensures that centriole duplication occurs only once per cell cycle.

Conclusion

The subcellular localization of SASS6 is a dynamically regulated process that is fundamental to the maintenance of genomic stability. Its tightly controlled recruitment to the centrosome at the onset of S phase and its subsequent removal in mitosis are critical checkpoints in the centriole duplication cycle. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate role of SASS6 in cellular proliferation and its potential as a therapeutic target in diseases characterized by centrosomal abnormalities.

References

- 1. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creighton.edu [creighton.edu]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Double-Thymidine Block protocol [bio-protocol.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. The PLK4–STIL–SAS-6 module at the core of centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

SASS6: A Core Component of Centriole Assembly and a Modulator of Ciliogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spindle Assembly Abnormal 6 (SASS6) is a cornerstone protein in the intricate process of centriole duplication, an essential prerequisite for the formation of both centrosomes and cilia. As the primary component of the cartwheel structure, SASS6 dictates the nine-fold symmetry of the centriole, which serves as the foundation for the basal body, the nucleation site for the ciliary axoneme. Dysregulation of SASS6 function has been implicated in a range of human diseases, including primary microcephaly and cancer, highlighting its critical role in cellular homeostasis. This technical guide provides a comprehensive overview of the current understanding of SASS6's involvement in ciliogenesis, detailing its molecular functions, regulatory mechanisms, and its connection to key signaling pathways. We present quantitative data from seminal studies, detailed experimental protocols for investigating SASS6, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction to SASS6 and its Canonical Role in Centriole Duplication

SASS6 is an evolutionarily conserved protein that forms the central hub of the cartwheel structure, which is assembled at the onset of centriole duplication.[1] This cartwheel is critical for establishing the characteristic nine-fold symmetry of the centriole. The process of centriole duplication is tightly regulated throughout the cell cycle, with SASS6 expression and localization being meticulously controlled to ensure that each cell inherits the correct number of centrosomes.

The core function of SASS6 in centriole biogenesis is indispensable for the subsequent process of ciliogenesis. The mother centriole, upon reaching maturity, can dock at the cell membrane and transform into a basal body, from which the primary cilium extends. Therefore, any disruption in SASS6 function that leads to defects in centriole formation will consequently impair or alter ciliogenesis.

The Dual Role of SASS6 in Ciliogenesis: From Essential Component to Regulatory Influencer

While essential for building the foundational structure for cilia, the role of SASS6 in the later stages of ciliogenesis is more complex and appears to be context-dependent.

SASS6 is Essential for Basal Body Formation

The formation of a cilium is initiated by the docking of the mother centriole, which now functions as a basal body, at the plasma membrane. As SASS6 is fundamental for the proper assembly of this mother centriole, its absence leads to a failure in basal body formation and, consequently, a complete lack of cilia.[2] Studies in mouse embryonic stem cells (mESCs) have shown that while these cells can form centrioles in the absence of SAS-6, these structures are defective and cannot template the formation of cilia.[2]

SASS6 Dynamics During Ciliogenesis

Interestingly, while SASS6 is crucial for the initial stages of centriole formation, it is not always a permanent resident of the mature basal body. In some specialized cell types, such as neurons, SASS6 is removed from the basal body as ciliogenesis proceeds.[3] This suggests that SASS6's primary role in these cells is in the establishment of the basal body, and it is dispensable for the subsequent elongation and maintenance of the cilium.

Dysregulated SASS6 Expression and its Impact on Ciliogenesis

The precise regulation of SASS6 levels is critical. Overexpression of a non-degradable mutant of SASS6 (SAS-6ND) has been shown to promote an increase in both the number of ciliated cells and the length of the cilia themselves.[4] This suggests that sustained SASS6 presence at the centriole can positively influence the process of ciliogenesis.

Quantitative Analysis of SASS6's Impact on Ciliogenesis

The following tables summarize quantitative data from key studies investigating the effects of SASS6 on ciliogenesis.

| Cell Line | SASS6 Condition | Percentage of Ciliated Cells (%) | Fold Change in Ciliated Cells | Cilia Length (µm) | Fold Change in Cilia Length | Reference |

| RPE-1 | Control | ~25 | 1.0 | ~2.5 | 1.0 | [4] |

| RPE-1 | SAS-6ND Overexpression | ~50 | 2.0 | ~4.0 | 1.6 | [4] |

| HMECs | Control | ~15 | 1.0 | ~2.0 | 1.0 | [4] |

| HMECs | WT SAS-6 Overexpression | ~30 | 2.0 | ~2.8 | 1.4 | [4] |

| MCF10AT1 | Control | ~20 | 1.0 | ~2.2 | 1.0 | [4] |

| MCF10AT1 | WT SAS-6 Overexpression | ~40 | 2.0 | ~3.1 | 1.4 | [4] |

Table 1: Effect of SASS6 Overexpression on Ciliation in Human Cell Lines. Data are approximated from published figures. SAS-6ND refers to a non-degradable SASS6 mutant. HMECs are Human Mammary Epithelial Cells.

| C. elegans Strain | Genotype | Phasmid Cilia Length (µm) | Phenotype | Reference |

| Wild-type | +/+ | ~5.0 | Normal cilia | [5] |

| sas-6(L69T) | sas-6(L69T) | Shorter than wild-type | Shortened and abnormal cilia morphology | [5] |

Table 2: Ciliary Defects in a C. elegans Model of a Human SASS6 Mutation. The sas-6(L69T) mutation in C. elegans corresponds to the human SASS6(I62T) mutation associated with primary microcephaly.

SASS6 and the YAP/TAZ Signaling Pathway: A Mechanistic Link to Cell Behavior

Recent evidence has uncovered a fascinating link between SASS6, ciliogenesis, and the Hippo-YAP/TAZ signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size.

Overexpression of SASS6 has been shown to induce cell flattening and nuclear deformation.[4] These morphological changes are known to be potent activators of the transcriptional co-activators YAP and TAZ, key downstream effectors of the Hippo pathway. The mechanism involves the relaxation of the actin cytoskeleton and subsequent opening of nuclear pores, allowing for the nuclear translocation of YAP/TAZ. Once in the nucleus, YAP/TAZ can drive the expression of genes that promote cell proliferation and invasion.

Crucially, the invasive phenotype induced by SASS6 overexpression is dependent on the presence of cilia, suggesting that the cilium itself plays a role in mediating this signaling cascade.[4]

Figure 1: Proposed signaling pathway linking SASS6 overexpression to cell invasion via YAP/TAZ activation.

SASS6 Interactome in the Context of Ciliogenesis

The function of SASS6 is modulated through its interaction with a network of other proteins. While a complete interactome specific to ciliogenesis is still being elucidated, several key interactors have been identified that shed light on its role in this process.

-

Oral-Facial-Digital Syndrome 1 (OFD1): OFD1 is a centriolar and satellite protein that is essential for primary cilia formation.[6][7] It localizes to the distal ends of centrioles and is required for the recruitment of distal appendage proteins, which are crucial for basal body docking.[6] Myosin VI, an actin motor protein, regulates the localization of OFD1 at the centrioles and its removal from centriolar satellites, a process necessary for ciliogenesis.[6][8] The interaction between SASS6 and OFD1 is likely critical for the proper maturation of the mother centriole into a functional basal body.

-

FAM21 (WASH Complex Subunit): SASS6 has been shown to interact with FAM21, a component of the WASH complex. The WASH complex is a key regulator of actin polymerization and has been implicated in cell protrusion and invasion.[4] This interaction provides a potential link between the centriole, where SASS6 resides, and the regulation of the actin cytoskeleton, which could influence the cell morphology changes that lead to YAP/TAZ activation.

Experimental Protocols for Studying SASS6 and Ciliogenesis

This section provides an overview of key experimental protocols used to investigate the role of SASS6 in ciliogenesis.

Immunofluorescence Staining for SASS6 and Cilia

Objective: To visualize the localization of SASS6 and cilia within cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies: anti-SASS6, anti-acetylated tubulin (for cilia), anti-gamma-tubulin (for centrosomes)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount coverslips onto slides using mounting medium.

-

Image using a fluorescence microscope.

Quantification of Ciliation and Cilia Length

Objective: To quantitatively assess the effects of experimental manipulations on ciliogenesis.

Procedure:

-

Acquire images of cells stained for cilia (e.g., with anti-acetylated tubulin) and nuclei (DAPI).

-

Percentage of ciliated cells: Count the number of cells with a visible cilium and the total number of cells (identified by DAPI staining) in multiple fields of view. Calculate the percentage of ciliated cells.

-

Cilia length: Using image analysis software (e.g., ImageJ/Fiji), trace the length of individual cilia from the base to the tip. Record the lengths for a statistically significant number of cilia.

-

Perform statistical analysis to compare different experimental conditions.

Proximity-Dependent Biotinylation (BioID) to Identify SASS6 Interactors

Objective: To identify proteins that interact with SASS6 in living cells.

Principle: SASS6 is fused to a promiscuous biotin ligase (BirA). When biotin is added to the cell culture medium, BirA biotinylates proteins in close proximity to the SASS6 fusion protein. These biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry.

Figure 2: A simplified workflow for identifying SASS6-interacting proteins using BioID.

CRISPR/Cas9-mediated Generation of SASS6 Mutants

Objective: To create cell lines or model organisms with specific mutations in the SASS6 gene to study the functional consequences.

Principle: The CRISPR/Cas9 system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. This break can be repaired by the cell's own machinery, either through non-homologous end joining (NHEJ), which often results in small insertions or deletions (indels) that can create a knockout, or through homology-directed repair (HDR) if a donor template with the desired mutation is provided.

Figure 3: A general workflow for generating SASS6 mutant cell lines using CRISPR/Cas9.

SASS6 in Disease: Ciliopathies and Cancer

Given its fundamental role in centriole duplication and its influence on ciliogenesis and cell signaling, it is not surprising that mutations and dysregulation of SASS6 are associated with human diseases.

-

Primary Microcephaly: Autosomal recessive mutations in the SASS6 gene have been identified in patients with primary microcephaly, a neurodevelopmental disorder characterized by a significantly smaller brain size at birth.[5] Studies in C. elegans modeling a human SASS6 mutation have shown that the resulting ciliary defects are a major contributor to the disease phenotype, potentially more so than the defects in centrosome duplication.[5]

-

Cancer: Overexpression of SASS6 has been observed in various cancers and is often associated with a poor prognosis.[4] The link between SASS6 overexpression, increased ciliogenesis, and activation of the pro-proliferative and pro-invasive YAP/TAZ pathway provides a potential mechanism for how SASS6 contributes to cancer progression.[4]

Future Directions and Therapeutic Implications

The study of SASS6 continues to be a vibrant area of research with several key questions remaining to be answered:

-

What is the complete SASS6 interactome during the different stages of ciliogenesis?

-

What are the precise molecular mechanisms that link SASS6-induced cytoskeletal changes to YAP/TAZ activation?

-

How does the removal of SASS6 from the basal body in certain cell types impact ciliary function?

-

Can targeting SASS6 or its downstream signaling pathways be a viable therapeutic strategy for cancers with SASS6 overexpression?

A deeper understanding of the multifaceted roles of SASS6 in ciliogenesis and related signaling pathways will undoubtedly open new avenues for the development of novel therapeutic interventions for a range of human diseases.

Conclusion

SASS6 is a protein of fundamental importance, acting as the linchpin of centriole assembly and, by extension, a critical factor in ciliogenesis. Its role extends beyond a simple structural component, as its levels and localization are intricately linked to the regulation of cell signaling pathways that govern cell fate and behavior. The continued exploration of SASS6 biology holds great promise for uncovering new insights into the complex interplay between cellular architecture and function, with significant implications for human health and disease.

References

- 1. Mechanism and regulation of centriole and cilium biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse SAS-6 is required for centriole formation in embryos and integrity in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dysregulated SASS6 expression promotes increased ciliogenesis and cell invasion phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. Myosin VI regulates ciliogenesis by promoting the turnover of the centrosomal/satellite protein OFD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: SASS6 in Centriole Biogenesis and Its Ominous Link to Tumorigenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spindle assembly abnormal protein 6 (SASS6) is a cornerstone of centriole duplication, a process executed with remarkable precision to ensure genomic stability. As a central component of the cartwheel structure, SASS6 dictates the nine-fold symmetry of newly forming centrioles. However, the tight regulation of SASS6 expression and function is frequently subverted in malignancy. This technical guide delves into the intricate connection between SASS6 and tumorigenesis, exploring its molecular functions, the consequences of its dysregulation, and the signaling pathways it hijacks in cancer. We will dissect the experimental methodologies employed to unravel the role of SASS6 in cancer and present quantitative data that underscores its clinical relevance as a potential prognostic marker and therapeutic target.

The Core Function of SASS6: A Master Regulator of Centriole Duplication

SASS6 is indispensable for the formation of new centrioles, which are the core components of the centrosome, the primary microtubule-organizing center in animal cells. The protein is a central component of the "cartwheel," a structure that establishes the nine-fold symmetry of the centriole.[1] The process of centriole duplication is tightly coupled to the cell cycle, with SASS6 expression and localization being meticulously controlled.

The canonical centriole duplication cycle begins in the late G1 phase, where Polo-like kinase 4 (PLK4) is recruited to the mother centriole. PLK4, a master regulator of this process, then recruits and phosphorylates SASS6 and its binding partner STIL (SCL/TAL1 interrupting locus).[2][3] This complex then assembles into a cartwheel structure, which serves as a scaffold for the subsequent assembly of microtubules to form a new procentriole.

The levels of SASS6 are kept in check through proteasomal degradation mediated by the anaphase-promoting complex/cyclosome (APC/C) complex with its co-activator CDH1 at the end of mitosis and in early G1.[2][4] Additionally, the SCF-FBXW5 E3 ubiquitin ligase complex targets SASS6 for degradation during S phase, preventing centriole reduplication. This stringent regulation ensures that each cell faithfully duplicates its centrosomes only once per cell cycle.

SASS6 Overexpression: A Gateway to Genomic Instability and Cancer

A recurring theme in oncology is the overexpression of SASS6 in a wide array of human cancers, including colorectal, lung, kidney, bladder, and breast carcinomas.[2][5][6] This aberrant expression is not merely a bystander effect but an active contributor to tumorigenesis. Elevated levels of SASS6 can lead to centrosome amplification, a state where cells possess more than two centrosomes.[5][7]

Centrosome amplification can have dire consequences for genomic integrity. The presence of multiple centrosomes can lead to the formation of multipolar spindles during mitosis, resulting in chromosome missegregation and aneuploidy, a hallmark of cancer.[5] This chromosomal instability (CIN) can drive tumor evolution by facilitating the loss of tumor suppressor genes and the amplification of oncogenes.[5][8]

Quantitative Data on SASS6 Upregulation in Cancer

The upregulation of SASS6 in cancerous tissues compared to their non-cancerous counterparts has been quantified in several studies. This data highlights the prevalence of SASS6 dysregulation in human tumors.

| Cancer Type | Method of Analysis | Percentage of Tumors with Upregulation | Reference |

| Colorectal Cancer | Quantitative Real-Time PCR | 60.5% (49 of 81 primary CRCs) | [5] |

| Colorectal Cancer | Western Blot | 57.9% (11 of 19 primary CRCs) | [5] |

Furthermore, analysis of large patient cohorts from The Cancer Genome Atlas (TCGA) has consistently linked high SASS6 expression with poor prognosis in various cancers, including adrenocortical carcinoma, low-grade glioma, and kidney, liver, and lung cancer.[2][6]

Hijacked Signaling Pathways: How SASS6 Promotes Oncogenesis

The oncogenic activities of SASS6 extend beyond inducing genomic instability. Recent research has unveiled its involvement in critical signaling pathways that control cell proliferation, survival, and invasion.

The p53 Tumor Suppressor Pathway

SASS6 has been shown to promote the proliferation of esophageal squamous carcinoma cells by inhibiting the p53 signaling pathway.[2][3][9] The tumor suppressor p53 is a critical guardian of the genome, and its inactivation is a common event in cancer. By suppressing p53, SASS6 can contribute to unchecked cell proliferation and survival.

The YAP/TAZ Pathway and Cell Invasion

A significant breakthrough in understanding the role of SASS6 in metastasis comes from the discovery of its connection to the Hippo signaling pathway effectors, YAP and TAZ. Overexpression of a non-degradable mutant of SASS6 was found to activate the YAP/TAZ pathway, leading to increased cell invasion.[2][4][6] This activation is associated with changes in cell morphology, nuclear deformation, and the translocation of YAP to the nucleus, where it promotes the transcription of pro-invasive genes.[2]

Experimental Protocols for Investigating SASS6 in Cancer

Studying the role of SASS6 in tumorigenesis requires a combination of molecular, cellular, and genetic techniques. Below are detailed methodologies for key experiments.

Analysis of SASS6 Expression in Tumor Tissues

Objective: To quantify SASS6 mRNA and protein levels in tumor samples and compare them to adjacent non-cancerous tissues.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from frozen tumor and matched normal tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for SASS6 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative expression of SASS6 in tumor versus normal tissue using the ΔΔCt method.

-

-

Western Blotting:

-

Prepare protein lysates from tumor and normal tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with a primary antibody against SASS6 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.

-

Functional Analysis of SASS6 Overexpression in Cell Lines

Objective: To investigate the cellular consequences of SASS6 overexpression, such as centrosome amplification and chromosomal instability.

-

Inducible SASS6 Expression:

-

Clone the human SASS6 cDNA into a doxycycline-inducible lentiviral or retroviral vector (e.g., pTRIPZ).

-

Produce viral particles and transduce the target cancer cell line (e.g., DLD-1 colon cancer cells).

-

Select for stably transduced cells using puromycin.

-

Induce SASS6 expression by treating cells with a range of doxycycline concentrations (e.g., 0.1-1 µg/mL).

-

Confirm SASS6 overexpression by qRT-PCR and Western blotting.

-

-

Immunofluorescence for Centrosome Analysis:

-

Plate doxycycline-treated and untreated cells on coverslips.

-

Fix cells with ice-cold methanol or 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100 in PBS.

-

Block with 3% BSA in PBS.

-

Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin, pericentrin).

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI to stain the DNA.

-

Mount the coverslips and visualize using a fluorescence or confocal microscope.

-

Quantify the percentage of cells with more than two centrosomes.

-

-

Fluorescence In Situ Hybridization (FISH) for Chromosome Number Analysis:

-

Treat cells with a mitotic inhibitor (e.g., colcemid) to enrich for metaphase spreads.

-

Harvest cells and prepare chromosome spreads on glass slides.

-

Perform FISH using a centromeric probe for a specific chromosome (e.g., chromosome 17).

-

Counterstain with DAPI.

-

Analyze the number of signals per cell under a fluorescence microscope to determine the percentage of cells with an abnormal chromosome number.[5]

-

SASS6 as a Potential Therapeutic Target

The pivotal role of SASS6 in centriole duplication and its frequent overexpression in cancer make it an attractive target for therapeutic intervention. Strategies to target SASS6 could include the development of small molecule inhibitors that disrupt its interaction with PLK4 or STIL, or that promote its degradation. Given its role in promoting genomic instability, targeting SASS6 could potentially sensitize cancer cells to DNA-damaging agents or inhibitors of the mitotic checkpoint. However, the ubiquitous expression of SASS6 in proliferating normal tissues presents a significant challenge for developing therapies with a favorable therapeutic window.

Conclusion

SASS6 stands at a critical juncture between normal cell division and malignant transformation. Its fundamental role in centriole biogenesis is a vulnerability that is exploited by cancer cells to foster genomic instability and drive tumor progression. The elucidation of its involvement in key oncogenic signaling pathways, such as the p53 and YAP/TAZ pathways, has opened new avenues for understanding its multifaceted role in cancer. The experimental frameworks outlined in this guide provide a roadmap for further dissecting the functions of SASS6 and for validating its potential as a prognostic biomarker and a target for novel anti-cancer therapies. As our understanding of the intricate regulatory networks governing centriole duplication and their subversion in cancer deepens, so too will our ability to therapeutically exploit the dependencies of cancer cells on proteins like SASS6.

References

- 1. genecards.org [genecards.org]

- 2. Dysregulated SASS6 expression promotes increased ciliogenesis and cell invasion phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SASS6 SAS-6 centriolar assembly protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Dysregulated SASS6 expression promotes increased ciliogenesis and cell invasion phenotypes | Life Science Alliance [life-science-alliance.org]

- 7. researchgate.net [researchgate.net]

- 8. A primary microcephaly-associated sas-6 mutation perturbs centrosome duplication, dendrite morphogenesis, and ciliogenesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SASS6 SAS-6 centriolar assembly protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Foundational Research on the SASS6 Cartwheel Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the Spindle Assembly Abnormal 6 (SASS6) protein and its central role in forming the cartwheel structure, a critical component for centriole biogenesis. The self-assembly of SASS6 homodimers establishes the signature nine-fold symmetry of the centriole, a process essential for the formation of centrosomes and cilia. This document summarizes key quantitative data, details the experimental protocols used to elucidate the SASS6 cartwheel structure, and provides visualizations of the associated molecular pathways and experimental workflows.

Quantitative Data on SASS6 and Cartwheel Assembly

The following tables summarize key quantitative parameters derived from foundational studies on the SASS6 protein and its assembly into the cartwheel structure across different species. These values are critical for understanding the biophysical principles governing centriole formation.

| Parameter | Human (Homo sapiens) | Chlamydomonas reinhardtii | Zebrafish (Danio rerio) | C. elegans | Leishmania major | Source |

| SASS6 Ring Diameter | ~100 nm | Variable (7.8-9.4 fold symmetry) | - | - | - | [1] |

| Angle Between Spokes | ~40° | - | - | - | - | [2] |

| Coiled-Coil Domain Length | - | - | - | - | 35 nm | |

| In Vitro Reconstituted Hub Diameter | 21.7 ± 1.8 nm | - | - | - | - |

Note: Data for some parameters are not available for all listed species in the reviewed literature.

Signaling and Assembly Pathways

The formation of the SASS6 cartwheel is a tightly regulated process involving several key proteins. The Polo-like kinase 4 (PLK4) is a master regulator that initiates centriole duplication. PLK4 recruits and phosphorylates STIL (SCL/TAL1 interrupting locus), which in turn promotes the recruitment of SASS6 to the site of new centriole formation. The local concentration of SASS6 homodimers then drives their self-assembly into the cartwheel structure.

Figure 1. Core signaling pathway for SASS6-mediated cartwheel assembly.

Experimental Protocols

The following sections detail the methodologies for key experiments that have been fundamental in characterizing the SASS6 cartwheel structure.

Recombinant SASS6 Expression and Purification

This protocol is a composite based on strategies for expressing and purifying SASS6 fragments for structural and biochemical studies.

-

Cloning: The coding sequence for the desired SASS6 fragment (e.g., N-terminal head domain and a portion of the coiled-coil region) is cloned into an E. coli expression vector, often with an N-terminal tag such as His6 or Maltose Binding Protein (MBP) to aid in purification and improve solubility.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., Rosetta DE3 pLysS). Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are then lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or amylose resin for MBP-tagged proteins). The column is washed extensively with a wash buffer (lysis buffer with a slightly higher concentration of imidazole for Ni-NTA). The tagged protein is then eluted with a high-concentration imidazole solution or maltose, respectively.

-